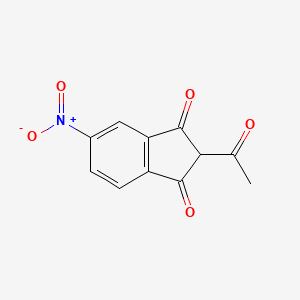
2-Acetyl-5-nitroindan-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-5-nitroindan-1,3-dione is a chemical compound that belongs to the indanedione family. This compound is characterized by its unique structure, which includes an indane ring substituted with acetyl and nitro groups. Indanedione derivatives are known for their diverse applications in various fields, including medicinal chemistry, organic electronics, and photopolymerization .
Méthodes De Préparation
The synthesis of 2-Acetyl-5-nitroindan-1,3-dione typically involves the nitration of 2-acetylindan-1,3-dione. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields this compound as the primary product .
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
2-Acetyl-5-nitroindan-1,3-dione undergoes various chemical reactions, including:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The acetyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Applications De Recherche Scientifique
2-Acetyl-5-nitroindan-1,3-dione has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block for the synthesis of biologically active molecules
Organic Electronics: The compound’s electron-accepting properties make it suitable for use in organic electronic devices, such as organic solar cells and light-emitting diodes.
Photopolymerization: This compound can act as a photoinitiator in the polymerization of monomers, making it useful in the production of advanced polymer materials.
Mécanisme D'action
The mechanism of action of 2-Acetyl-5-nitroindan-1,3-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s electron-accepting properties also play a role in its interactions with other molecules, influencing its activity in organic electronic applications .
Comparaison Avec Des Composés Similaires
2-Acetyl-5-nitroindan-1,3-dione can be compared with other indanedione derivatives, such as:
2-Acetyl-4-nitroindan-1,3-dione: Similar in structure but with the nitro group at a different position, leading to variations in reactivity and applications.
Indane-1,3-dione: The parent compound without the acetyl and nitro substitutions, used as a versatile building block in various chemical syntheses.
2-Acetylindan-1,3-dione: Lacks the nitro group, making it less reactive in certain chemical reactions but still useful in synthetic applications.
The unique combination of acetyl and nitro groups in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
25125-05-7 |
|---|---|
Formule moléculaire |
C11H7NO5 |
Poids moléculaire |
233.18 g/mol |
Nom IUPAC |
2-acetyl-5-nitroindene-1,3-dione |
InChI |
InChI=1S/C11H7NO5/c1-5(13)9-10(14)7-3-2-6(12(16)17)4-8(7)11(9)15/h2-4,9H,1H3 |
Clé InChI |
ZRFPGAVGDYLWET-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Methyl-5-[(pyridin-4-ylmethyl)amino]-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B14171635.png)
![5-ethylsulfanyl-4-phenyl-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14171636.png)
![3-Ethyl-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B14171641.png)
![5-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14171648.png)

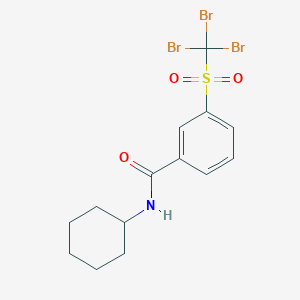
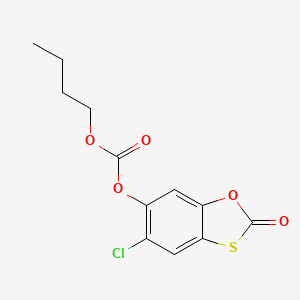

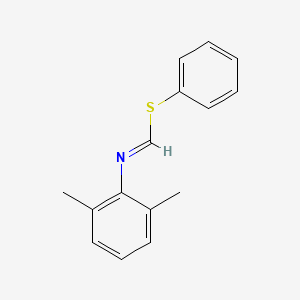
![Spiro[3H-indole-3,1'-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-6',7'-difluoro-2',3',4',9'-tetrahydro-3'-methyl-,(1'R,3'S)-](/img/structure/B14171712.png)
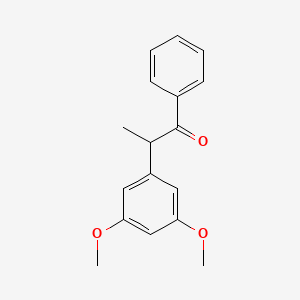
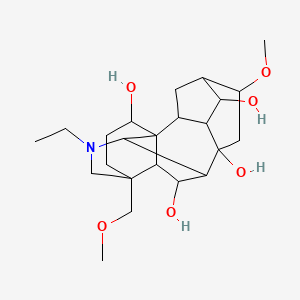

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-4-hydroxy-](/img/structure/B14171725.png)
